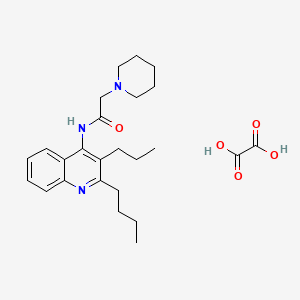
N-(2-butyl-3-propylquinolin-4-yl)-2-piperidin-1-ylacetamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butyl-3-propylquinolin-4-yl)-2-piperidin-1-ylacetamide;oxalic acid is a complex organic compound with a unique structure that combines a quinoline derivative with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butyl-3-propylquinolin-4-yl)-2-piperidin-1-ylacetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions under acidic or basic conditions.
Alkylation: The quinoline derivative is then subjected to alkylation reactions to introduce the butyl and propyl groups at the 2 and 3 positions, respectively.
Formation of the Piperidine Moiety: The piperidine ring is synthesized separately and then coupled with the quinoline derivative through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the piperidine nitrogen to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-butyl-3-propylquinolin-4-yl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline compounds, and substituted quinoline analogs.
Scientific Research Applications
N-(2-butyl-3-propylquinolin-4-yl)-2-piperidin-1-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-butyl-3-propylquinolin-4-yl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-butyl-3-propylquinolin-4-yl)-2-(tert-butylamino)acetamide
- N-(2-butyl-3-propyl-4-quinolinyl)pentanamide
Uniqueness
N-(2-butyl-3-propylquinolin-4-yl)-2-piperidin-1-ylacetamide is unique due to its specific combination of a quinoline derivative with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-butyl-3-propylquinolin-4-yl)-2-piperidin-1-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O.C2H2O4/c1-3-5-13-20-18(11-4-2)23(19-12-7-8-14-21(19)24-20)25-22(27)17-26-15-9-6-10-16-26;3-1(4)2(5)6/h7-8,12,14H,3-6,9-11,13,15-17H2,1-2H3,(H,24,25,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILOATPQVMAAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN3CCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













